molecular formula C16H18N2O3S2 B5634792 4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine

4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine

Cat. No. B5634792
M. Wt: 350.5 g/mol
InChI Key: RCJZOWYHDFUPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of compounds that are of interest due to their structural complexity and potential functionalities. These compounds are often explored for their unique properties which can be applied in various fields such as materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

The synthesis of complex molecules like "4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine" typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups. A related synthesis approach involves the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation, indicating a multi-step synthetic pathway that could be adapted for the synthesis of our compound of interest (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior. X-ray diffraction analysis is a common technique used for this purpose, revealing the arrangement of atoms within the molecule and any potential for intramolecular or intermolecular interactions, as seen in related compounds (Askerov et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiomorpholine structures can vary widely depending on the functional groups present. For example, reactions involving sulfonamide groups can lead to the formation of novel heterocyclic compounds with potential biological activity (Sreerama et al., 2020). This suggests that our compound could participate in various chemical transformations, leading to the synthesis of biologically active molecules.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Compounds similar to our subject of interest have been analyzed for their crystal structures, which in turn provides insight into their physical properties, including stability and solubility (Ferguson et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. For example, the sulfonyl group is known for its role in sulfonation reactions, which can significantly alter the chemical behavior of the compound (Smirnov et al., 1971).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug . Alternatively, if it has unique chemical properties, it could be used as a building block in the synthesis of other complex molecules.

properties

IUPAC Name

4-[4-(6-methoxypyridin-2-yl)phenyl]sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-21-16-4-2-3-15(17-16)13-5-7-14(8-6-13)23(19,20)18-9-11-22-12-10-18/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJZOWYHDFUPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(6-Methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.